molecular formula C19H25N5O3 B2720925 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 922116-42-5

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2720925
CAS No.: 922116-42-5
M. Wt: 371.441
InChI Key: AEEGSHVNHAPXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a chemical compound for research use only. It is not intended for diagnostic or therapeutic uses. The structural motifs present in this molecule, such as the indoline and isoxazole rings, are often explored in medicinal chemistry for their potential biological activities . Researchers can utilize this compound in various stages of drug discovery and development, including as a building block for the synthesis of more complex molecules, a standard in analytical method development, or a lead compound in biological screening assays. This product is strictly for laboratory research purposes.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-12-9-17(22-27-12)21-19(26)18(25)20-11-16(23(2)3)13-5-6-15-14(10-13)7-8-24(15)4/h5-6,9-10,16H,7-8,11H2,1-4H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEGSHVNHAPXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic compound with significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a molecular formula of C23H30N4O2C_{23}H_{30}N_{4}O_{2} and a molecular weight of approximately 394.52 g/mol. It comprises an oxalamide functional group, a dimethylamino group, and a 1-methylindolin-5-yl moiety, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Indoline Intermediate : The synthesis begins with the preparation of the indoline intermediate through the reduction of indole derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Alkylation : The indoline intermediate is then alkylated with a dimethylaminoethyl halide under basic conditions, typically using potassium carbonate or sodium hydride.
  • Oxalamide Formation : The final step involves coupling the resulting product with 5-methylisoxazole under specific reaction conditions to form the oxalamide linkage.

Biological Activity

Research indicates that compounds with oxalamide structures exhibit various biological activities, including:

  • Neuropharmacological Effects : Initial studies suggest that this compound may influence neurotransmitter systems, particularly those related to mood regulation and pain modulation.
  • Anticonvulsant Properties : In vivo studies have shown that related compounds exhibit protective effects against seizures in animal models, indicating potential anticonvulsant activity.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
NeuropharmacologicalPotential modulation of neurotransmitter systems
AnticonvulsantProtective effects against induced seizures
CytotoxicityVaries based on structural modifications

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds featuring oxalamide structures:

  • Anticonvulsant Activity : A study demonstrated that compounds with similar structures showed significant protection against seizures induced by maximal electroshock tests in rodent models. The efficacy was dose-dependent, suggesting that further exploration into dosage optimization could enhance therapeutic outcomes.
  • Neuroprotective Effects : Research has indicated that related oxalamide derivatives can protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the isoxazole and indoline moieties can significantly alter biological activity, suggesting pathways for future drug development.

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